molecular formula C7H9BrN2S B189953 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine CAS No. 143150-92-9

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Cat. No. B189953
CAS RN: 143150-92-9
M. Wt: 233.13 g/mol
InChI Key: VJHFJWBPUCAWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine” is a chemical compound with the molecular formula C7H9BrN2S . It has a molecular weight of 233.13 g/mol . This compound is also known by several synonyms, including “2-bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine” and “2-bromo-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine” among others .


Molecular Structure Analysis

The IUPAC name for this compound is "2-bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine" . The InChI code is “InChI=1S/C7H9BrN2S/c1-10-3-2-5-6(4-10)11-7(8)9-5/h2-4H2,1H3” and the InChIKey is "VJHFJWBPUCAWHS-UHFFFAOYSA-N" . The canonical SMILES structure is "CN1CCC2=C(C1)SC(=N2)Br" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.13 g/mol . It has a computed XLogP3-AA value of 1.9, which is a measure of its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The exact mass is 231.96698 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Properties of Related Heterocyclic Compounds

  • Isothiazolopyridines, Pyridothiazines, and Pyridothiazepines Synthesis : Utilizing both traditional chemical methods and modern microwave techniques, compounds like 4-methyl-2,3,6,7-tetrahydroisothiazolo[5,4-b]pyridine-3,6-dione were synthesized from 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide. Microwave-assisted reactions provided higher yields in shorter times compared to conventional methods (Youssef, Azab, & Youssef, 2012).

  • Factor Xa Inhibition Study : In an exploratory study for developing non-amidine factor Xa inhibitors as potential anticoagulants, a series including 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine displayed potent anti-factor Xa activity and influenced prothrombin time prolongation, with moderate bioavailability in rats. This research provided insights into the binding modes and conformational stability of these compounds (Haginoya et al., 2004).

  • Isoxazole and Furo[3,2-b]pyridinone Derivatives Synthesis : A study on isoxazolo[2,3-a]-pyridinium salts demonstrated their conversion into 5,6-dihydro-4H-furo[3,2-b]pyridin-2-ones, suggesting a ketene intermediate in the reaction process. This research contributes to the understanding of heterocyclic compound synthesis (Good, Jones, & Phipps, 1972).

  • Analysis of GABAA Receptor Agonist/Antagonist : Research on 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol (Thio-THIP) provided insights into its agonist effects at spinal GABAA receptors and low affinity for brain GABAA receptors. This study contributes to understanding the molecular interactions and effects of these compounds on neurotransmitter receptors (Brehm et al., 1997).

  • Synthesis of Thiazolopyrimidine Derivatives : A study on the synthesis of novel 2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one derivatives, including bromo- and nitro-derivatives, expands the knowledge of thiazolopyrimidine chemistry and its potential applications (Studzińska et al., 2014).

  • Biological Activity of Thiazolobenzimidazole Derivatives : A study synthesized various 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles and evaluated their immunosuppressive and immunostimulatory activities, as well as cytotoxic effects on different cancer cell lines. This research highlights the potential biomedical applications of these compounds (Abdel‐Aziz et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2S/c1-10-3-2-5-6(4-10)11-7(8)9-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHFJWBPUCAWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457639
Record name 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

CAS RN

143150-92-9
Record name 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine trifluoroacetate (422 mg) was suspended in dichloromethane (10 ml), triethylamine (0.356 ml) was added, and the mixture was stirred at room temperature for 15 minutes. Acetic acid (0.216 ml) and an aqueous solution (35% solution, 0.202 ml) of formaldehyde were added to the reaction mixture, and the resultant mixture was stirred at room temperature for 2 minutes. Sodium triacetoxyborohydride (428 mg) was added to the reaction mixture, and the resultant mixture was stirred at room temperature for 1 hour. A 1N aqueous solution (10 ml) of sodium hydroxide was added to the reaction mixture and an organic layer was separated. After the organic layer was dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. The residue was purified by column chromatography on silica gel (dichloromethane:methanol=100:1) to obtain the title compound (286 mg) as a pale brown oil.
Quantity
422 mg
Type
reactant
Reaction Step One
Quantity
0.356 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
428 mg
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven
Quantity
0.202 mL
Type
reactant
Reaction Step Eight
Quantity
0.216 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

2-Amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (600.0 g) was suspended in water (6.0 L), and 48% hydrobromic acid (4.2 L) was added dropwise thereto at 5 to 15° C. A solution of sodium nitrite (367.2 g) in water (1.8 L) was added dropwise thereto at 0 to 5° C. over 1.5 hours, and the reaction mixture was heated to 30° C., followed by stirring for 24 hours. The resultant mixture was made strongly basic (pH 12.5) with 5N aqueous sodium hydroxide (6.0 L). The aqueous layer was extracted with toluene twice (12.0 L, 6.0 L), and the toluene layers were combined. The combined toluene layer was dried over sodium sulfate anhydrate (1202.0 g), and after any insoluble material was filtered off, the mother liquor was concentrated at 40° C. under reduced pressure, to thereby give 557.6 g of the title compound.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
4.2 L
Type
reactant
Reaction Step Two
Quantity
367.2 g
Type
reactant
Reaction Step Three
Name
Quantity
1.8 L
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6 L
Type
reactant
Reaction Step Five
Name
Quantity
6 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 2
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 3
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.